Ring Expansion Lowers Lipophilicity: XLogP3 of 0.9 vs. 2.05 for [4.5] Decane Analog
The 1-oxa-8-azaspiro[4.6]undecane scaffold exhibits a computed XLogP3 of 0.9, compared to a measured logP of 2.05 for the corresponding [4.5] decane analog [1]. This ~1.1 log unit reduction in lipophilicity arises from the expanded seven-membered azepane ring, which introduces additional polarity and reduces the hydrophobic surface area. Lower logP values are associated with improved aqueous solubility, reduced plasma protein binding, and decreased risk of phospholipidosis, all critical parameters for CNS drug candidate progression [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 (computed) |
| Comparator Or Baseline | 1-Oxa-8-azaspiro[4.5]decane: logP = 2.05 (measured) |
| Quantified Difference | Δ ~ -1.1 log units |
| Conditions | Computed property (XLogP3) for target; measured logP from vendor database for comparator. |
Why This Matters
Procuring the [4.6] undecane scaffold offers a pre-optimized lipophilicity profile that may accelerate CNS lead development by aligning with Lipinski's Rule of 5 and CNS MPO desirability without requiring additional polar functionalization.
- [1] Kuujia.com. 1-Oxa-8-azaspiro[4.6]undecane CAS 1160800-42-9, XLogP3 = 0.9; Molbase.cn. 1-Oxa-8-azaspiro[4.5]decane hydrochloride, logP = 2.0498. View Source
- [2] Wager TT, et al. ACS Chem Neurosci. 2010 Jun 16;1(6):435-49. doi: 10.1021/cn100008c. View Source
